molecular formula C9H7BrF3N B14805586 3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B14805586
M. Wt: 266.06 g/mol
InChI Key: KWDMSXVCORNMRW-UHFFFAOYSA-N
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Description

3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a chemical compound with the molecular formula C9H7BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropyl group.

    3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to the bromine and trifluoromethyl groups.

    3-Bromo-4-cyclopropyl-2-(trifluoromethyl)pyridine: Similar structure but with the cyclopropyl group at a different position.

Uniqueness: 3-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrF3N

Molecular Weight

266.06 g/mol

IUPAC Name

3-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7BrF3N/c10-6-2-1-5-14-7(6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI Key

KWDMSXVCORNMRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Br)C(F)(F)F

Origin of Product

United States

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